molecular formula C26H26ClN3O8 B1257376 Pyrindamycin B

Pyrindamycin B

Cat. No.: B1257376
M. Wt: 544 g/mol
InChI Key: ILRQRCTVPANBBE-GWQKEKGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrindamycin B involves multiple steps, starting from readily available starting materials

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Functional Groups: The chloro and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions. For example, chlorination can be achieved using thionyl chloride, while hydroxylation can be performed using hydrogen peroxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the use of more efficient catalysts for the halogenation and hydroxylation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thioethers.

Scientific Research Applications

Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrindamycin B involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin and used as a biomarker for certain medical conditions.

The uniqueness of Pyrindamycin B lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H26ClN3O8

Molecular Weight

544 g/mol

IUPAC Name

methyl (2R,8S)-8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1

InChI Key

ILRQRCTVPANBBE-GWQKEKGPSA-N

SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

Isomeric SMILES

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

Synonyms

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
duocarmycin C1
pyrindamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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